2-Tiofen-2-ilnicotinonitrilo

Descripción general

Descripción

2-Thiophen-2-ylnicotinonitrile is a useful research compound. Its molecular formula is C10H6N2S and its molecular weight is 186.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Thiophen-2-ylnicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Thiophen-2-ylnicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Fungicida

2-Tiofen-2-ilnicotinonitrilo: los derivados se han sintetizado y evaluado por sus propiedades fungicidas. Estos compuestos, particularmente los derivados de N-(tiofen-2-il) nicotinamida, han mostrado resultados prometedores contra el mildiu velloso del pepino causado por Pseudoperonospora cubensis. Algunos derivados exhibieron una actividad mayor que los fungicidas comerciales, lo que indica su potencial como compuestos líderes para un mayor desarrollo .

Propiedades Antimicrobianas

Los derivados del tiofeno, incluidos los relacionados con el this compound, se han probado por su eficacia antimicrobiana. Han mostrado una actividad significativa contra varios patógenos bacterianos y fúngicos, lo que sugiere su uso en el desarrollo de nuevos agentes antimicrobianos con propiedades farmacodinámicas y farmacocinéticas mejoradas .

Efectos Antioxidantes

En el ámbito de la investigación antioxidante, se han sintetizado y evaluado derivados del tiofeno por su capacidad para eliminar radicales libres. Esta propiedad es crucial en la prevención de enfermedades relacionadas con el estrés oxidativo, y estos compuestos han demostrado una excelente actividad antioxidante, comparable a fármacos estándar como el ácido ascórbico .

Aplicaciones Anticorrosivas

Se ha explorado el potencial anticorrosivo de los derivados del tiofeno, y algunos compuestos han mostrado una alta eficiencia en la protección de los metales contra la corrosión. Esta aplicación es particularmente relevante en entornos industriales donde la preservación del metal es crítica .

Actividad Anticancerígena

Los derivados del tiofeno se han investigado por sus propiedades anticancerígenas. Ciertos compuestos han mostrado una actividad citotóxica efectiva contra líneas celulares de cáncer de pulmón humano, lo que indica su potencial como agentes terapéuticos en el tratamiento del cáncer .

Química Agrícola

La modificación de productos naturales para crear derivados del tiofeno tiene implicaciones significativas en la química agrícola. Estos compuestos se pueden optimizar para una actividad y especificidad mejoradas, lo que lleva al desarrollo de nuevos pesticidas y fungicidas .

Actividad Biológica

2-Thiophen-2-ylnicotinonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

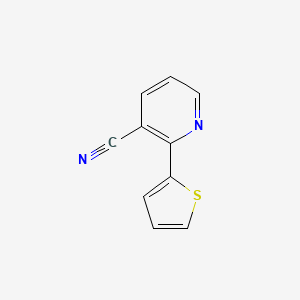

2-Thiophen-2-ylnicotinonitrile features a thiophene ring attached to a nicotinonitrile moiety. The structural formula can be represented as follows:

This compound possesses both a nitrile functional group and a thiophene ring, which contribute to its reactivity and biological interactions.

The precise mechanism of action for 2-thiophen-2-ylnicotinonitrile is not fully elucidated; however, it is believed to interact with specific molecular targets, potentially inhibiting certain enzymes or receptors involved in cellular processes. This interaction is crucial for its observed biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Preliminary studies have indicated that 2-thiophen-2-ylnicotinonitrile exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The minimum inhibitory concentrations (MICs) for several pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

This data suggests that the compound may serve as a lead candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of 2-thiophen-2-ylnicotinonitrile has also been investigated. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including HeLa (cervical cancer) and PC-3 (prostate cancer) cells. The half-maximal inhibitory concentration (IC50) values are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25.0 |

| PC-3 | 30.5 |

These findings indicate that the compound may target specific pathways involved in tumor growth and survival.

Case Studies

Case Study 1: Anticancer Screening

In a study published in Pharmaceutical Research, researchers evaluated the efficacy of various nicotinonitrile derivatives, including 2-thiophen-2-ylnicotinonitrile, against multiple cancer cell lines. The results highlighted its potential as an effective anticancer agent, particularly due to its ability to induce apoptosis in cancer cells through the activation of caspase pathways .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of thiophene derivatives, including 2-thiophen-2-ylnicotinonitrile. The study demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that modifications to the thiophene structure could enhance efficacy against resistant strains .

Propiedades

IUPAC Name |

2-thiophen-2-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2S/c11-7-8-3-1-5-12-10(8)9-4-2-6-13-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLLQCWHNDWCPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=CS2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.